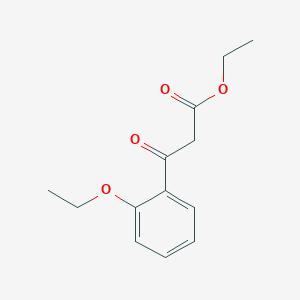

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Description

Context within β-Ketoester Chemistry and Derivatives

β-Ketoesters, characterized by a ketone functional group at the β-position relative to an ester group, are a cornerstone of synthetic organic chemistry. Their utility stems from the presence of an acidic α-hydrogen, which can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.

The Claisen condensation is a classic and fundamental method for the synthesis of β-ketoesters. organic-chemistry.orgnih.govyoutube.comlibretexts.org This reaction involves the base-mediated condensation of two ester molecules, where one acts as the enolate donor and the other as the electrophilic acceptor. libretexts.org The driving force for this equilibrium-controlled reaction is the deprotonation of the resulting β-ketoester, which is more acidic than the starting ester, thus shifting the equilibrium towards the product. youtube.com

Academic Significance and Research Relevance of Aryl-Substituted β-Ketoesters

Aryl-substituted β-ketoesters, such as Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, are of particular interest to the scientific community. The presence of the aromatic ring introduces both steric and electronic modifications to the β-ketoester core, influencing its reactivity and providing a scaffold for further functionalization. These compounds serve as key intermediates in the synthesis of a diverse range of heterocyclic systems and other complex organic molecules, some of which exhibit important biological activities.

For instance, the reactivity of the dicarbonyl system in aryl-substituted β-ketoesters allows for cyclization reactions with various dinucleophiles to form heterocycles like pyrimidines, pyrazoles, and isoxazoles. Research has shown that related aryl-β-ketoesters are precursors to compounds with potential applications in drug discovery. For example, derivatives of 3-amino-3-phenylpropanoates have been investigated for their roles as intermediates in the synthesis of αv integrin antagonists. The specific substitution pattern on the aromatic ring, such as the 2-ethoxy group in the title compound, can fine-tune the electronic properties and steric hindrance, thereby influencing reaction outcomes and the biological profiles of the resulting molecules. The synthesis and reactions of substituted benzoylacetates continue to be an active area of research, with studies focusing on improved synthetic methods and the exploration of their utility in constructing novel chemical entities.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 68599-64-4 |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1OCC |

| Structure |  nih.gov nih.gov |

Data sourced from PubChem CID 20293752. nih.gov

A related compound, Ethyl 2-cyano-3-(2-ethoxyphenyl)-2-propenoate, has been synthesized via the Knoevenagel condensation of 2-ethoxybenzaldehyde (B52182) and ethyl cyanoacetate. chemrxiv.org This propenoate derivative, with a yield of 74% and a melting point of 86.1°C, demonstrates the reactivity of the 2-ethoxybenzaldehyde precursor and provides insight into the potential synthetic routes towards related structures. chemrxiv.org The reported ¹H-NMR data for this related compound includes signals at δ 8.2 (s, 1H, CH=), 7.5-6.8 (m, 4H, Ph), and 4.3 (q, 2H, OCH₂). chemrxiv.org

While detailed research findings on the specific reactions and applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various compounds explored in medicinal chemistry. For example, compounds bearing ethoxyphenyl groups have been investigated for their potential biological activities.

The synthesis of aryl-substituted β-ketoesters is typically achieved through a crossed Claisen condensation, where an aromatic ester (without α-hydrogens) reacts with an aliphatic ester (with α-hydrogens) in the presence of a strong base. This method allows for the controlled formation of the desired product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZNRSWQQXYTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68599-64-4 | |

| Record name | ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate and Analogues

The synthesis of β-keto esters, such as this compound, is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of more complex molecules. acs.orgresearchgate.net Several classical and reliable methods have been established for their preparation.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of two ester molecules or one ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. libretexts.orgfiveable.mewikipedia.orgbyjus.com This reaction, named after Rainer Ludwig Claisen, is a powerful tool for constructing larger molecules from simpler starting materials. fiveable.mewikipedia.org

The mechanism commences with the deprotonation of an α-hydrogen from an ester molecule by a strong base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate ion. wikipedia.orgjove.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group forms the β-keto ester. jove.comlibretexts.org A crucial requirement for the classic Claisen condensation is that the starting ester must possess at least two α-hydrogens, as the final deprotonation of the product by the alkoxide base is the thermodynamic driving force for the reaction. wikipedia.orgjove.com

In a "crossed" Claisen condensation, two different esters are used. libretexts.orgmasterorganicchemistry.com To avoid a complex mixture of products, this variation is most effective when one of the esters lacks α-hydrogens, preventing it from self-condensing. libretexts.org For the specific synthesis of this compound, a crossed Claisen condensation would theoretically involve the reaction of diethyl oxalate (B1200264) with 2-ethoxyacetophenone in the presence of a suitable base.

The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters, typically five- or six-membered rings. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Another fundamental route to esters, including β-keto esters, is through the esterification of their corresponding carboxylic acids. While direct esterification of a β-keto acid can be challenging due to its potential instability (decarboxylation), this method is a staple in organic synthesis. One approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

A more specialized method for preparing β-keto esters from carboxylic acids involves a one-pot reaction with chlorosulfonyl isocyanate, which has been shown to be efficient under mild conditions. semanticscholar.org The proposed mechanism suggests an initial nucleophilic attack of the carboxylic acid's hydroxyl group on the isocyanate, followed by tautomerization and an intramolecular attack to form a cyclic anhydride (B1165640) intermediate. semanticscholar.org This intermediate then undergoes ring-opening to yield the β-keto ester. semanticscholar.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base, often an amine. jove.comyoutube.com The product is typically an α,β-unsaturated compound. organic-chemistry.org

For the synthesis of a β-keto ester like this compound, a subsequent reduction of the carbon-carbon double bond formed during the Knoevenagel condensation would be necessary. A tandem Knoevenagel condensation–reduction reaction has been reported using a single enzyme catalyst to produce α-substituted β-ketoesters. acs.org In this chemoenzymatic strategy, the enzyme first catalyzes the condensation and then immediately reduces the resulting α,β-unsaturated intermediate. acs.org

The mechanism of the Knoevenagel condensation can proceed through the formation of an enol intermediate which then reacts with the aldehyde. organic-chemistry.org An alternative pathway involves the formation of an iminium ion from the aldehyde and the amine catalyst, which then acts as the electrophile. jove.com

Advanced Synthetic Techniques

To address the limitations of classical methods, such as harsh reaction conditions or the generation of waste, advanced synthetic techniques are being developed. These methods often offer improved efficiency, safety, and sustainability.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including β-keto esters. thieme-connect.comthieme-connect.comuni-muenchen.de This technique involves pumping reagents through a reactor coil or a packed bed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com The high surface-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved yields and selectivity. mdpi.com

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the reactants. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. researchgate.netnih.gov β-Keto esters are valuable building blocks in many MCRs.

A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) under acidic conditions to produce dihydropyrimidinones (DHPMs). name-reaction.comjk-sci.comorganic-chemistry.org The mechanism is believed to start with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. jk-sci.comorganic-chemistry.org This is followed by the nucleophilic addition of the β-keto ester enol and subsequent cyclization and dehydration to yield the final heterocyclic product. jk-sci.comorganic-chemistry.org Various catalysts, including Lewis acids and enzymes, have been employed to improve the efficiency and environmental friendliness of the Biginelli reaction. organic-chemistry.orgresearchgate.netmdpi.com

Another important MCR involving β-keto esters is the Hantzsch pyridine (B92270) synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative. wikipedia.org The mechanism is thought to proceed through the formation of a Knoevenagel condensation product and an enamine intermediate, which then condense to form the dihydropyridine ring. organic-chemistry.org

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and lowering costs through the combination of multiple reaction steps in a single reactor. For the synthesis of this compound, a prominent one-pot strategy involves the crossed Claisen condensation. This method facilitates the direct formation of the β-keto ester from a suitable ketone and an acylating agent in a single procedural step without the isolation of intermediates.

A widely employed one-pot approach for synthesizing β-keto esters is the reaction between a ketone and a dialkyl carbonate in the presence of a strong base. nih.gov In the specific context of this compound, this involves the condensation of 2-ethoxyacetophenone with diethyl carbonate. The reaction is typically facilitated by a strong, non-nucleophilic base such as sodium hydride (NaH). prepchem.com

The general mechanism for this one-pot synthesis commences with the deprotonation of the α-carbon of 2-ethoxyacetophenone by sodium hydride, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate results in the elimination of an ethoxide ion, yielding the desired β-keto ester, this compound. uwindsor.cachemistrysteps.commasterorganicchemistry.com To ensure the reaction proceeds to completion, at least a full equivalent of the base is necessary, as the product β-keto ester is more acidic than the starting ketone and will be deprotonated by the base, driving the equilibrium forward. masterorganicchemistry.com

The reaction is performed under anhydrous conditions to prevent the quenching of the strong base and the hydrolysis of the ester. The ketone is typically added dropwise to a suspension of the base and the carbonate ester in an inert solvent, such as anhydrous ether or tetrahydrofuran (B95107) (THF), often with gentle reflux to facilitate the reaction. prepchem.com After the reaction is complete, an acidic workup is performed to neutralize the reaction mixture and protonate the enolate of the final product. prepchem.com

This one-pot procedure is highly efficient for producing various β-keto esters from aryl methyl ketones. researchgate.net The strategic use of a non-enolizable electrophile like diethyl carbonate in a crossed Claisen condensation with a ketone is a key tactic to avoid self-condensation and the formation of complex product mixtures. chemistrysteps.comlibretexts.org

The following interactive table summarizes the key components and conditions for a representative one-pot synthesis of this compound based on established Claisen condensation methodologies.

Interactive Data Table: One-Pot Synthesis of this compound

| Parameter | Details |

| Reactants | 2-Ethoxyacetophenone |

| Diethyl carbonate | |

| Reagent | Sodium hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether |

| Reaction Type | Crossed Claisen Condensation |

| Key Steps | 1. Formation of sodium enolate of 2-ethoxyacetophenone. |

| 2. Nucleophilic attack on diethyl carbonate. | |

| 3. Elimination of sodium ethoxide. | |

| 4. Acidic workup. | |

| Product | This compound |

Reactivity and Chemical Transformations

Fundamental Reaction Pathways of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Systems

The reactivity of this compound is characteristic of β-dicarbonyl compounds, engaging in a variety of fundamental organic reactions.

Condensation reactions are central to the synthesis and subsequent reactions of β-ketoesters.

Claisen Condensation: The formation of this compound can be achieved via a crossed or mixed Claisen condensation. This reaction involves the condensation of an ester that has α-hydrogens with one that does not. organic-chemistry.org In a typical synthesis, an appropriate 2-ethoxybenzoyl ester would react with an ester enolate, such as that derived from ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide. organic-chemistry.orglibretexts.org The driving force for this condensation is the formation of a highly stabilized enolate of the resulting β-ketoester product. organic-chemistry.orgyoutube.com

Knoevenagel Condensation: In this reaction, this compound serves as the active methylene (B1212753) compound. wikipedia.org Its α-hydrogens are sufficiently acidic to be removed by a weak amine base, forming a nucleophilic enolate. wikipedia.orgjove.com This enolate can then attack an aldehyde or ketone, leading to a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org This reaction is a modification of the aldol (B89426) condensation. wikipedia.org The use of different aldehydes allows for the synthesis of a wide array of substituted olefins. jove.com

Table 1: Key Condensation Reactions

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Crossed Claisen Condensation | 2-Ethoxybenzoyl ester + Ethyl acetate | Sodium ethoxide | β-Ketoester |

| Knoevenagel Condensation | This compound + Aldehyde/Ketone | Weak amine base (e.g., piperidine) | α,β-Unsaturated compound |

The ketone and ester moieties of this compound can be selectively transformed into other functional groups.

Hydrolysis and Decarboxylation: A hallmark reaction of β-ketoesters is their susceptibility to hydrolysis followed by decarboxylation. Under acidic or basic conditions, the ester group is hydrolyzed to a carboxylic acid, forming a β-ketoacid intermediate. libretexts.org This intermediate is thermally unstable and readily loses carbon dioxide upon gentle heating to yield the corresponding ketone, in this case, 2'-ethoxyacetophenone. organic-chemistry.org

Oximation: The ketone functionality can be converted into an oxime. For instance, reacting a similar compound, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, with ethyl nitrite (B80452) in the presence of potassium carbonate leads to the formation of (E)-ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. researchgate.net This reaction specifically targets the ketone carbonyl group for interconversion.

The carbonyl groups within the molecule can undergo both oxidation and reduction.

Reduction: The ketone carbonyl is readily reduced to a secondary alcohol without affecting the ester group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This selective reduction yields ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate. More complex biological reductions, such as using baker's yeast, have been employed for similar β-ketoesters like ethyl acetoacetate (B1235776) to produce chiral β-hydroxyesters with high enantiomeric excess. ethz.ch

Oxidation: While the β-ketoester itself is relatively stable to oxidation, its precursor alcohol can be oxidized. For example, the related compound ethyl-3'-[((7-chloro-2-quinolinyl) ethenyl)phenyl] -3 -hydroxypropanoate can be oxidized to the corresponding β-ketoester using Collins reagent (a complex of chromium trioxide and pyridine). google.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the dicarbonyl unit.

The most significant nucleophilic character of this compound is exhibited by its α-carbon.

α-Alkylation and Acylation: The protons on the carbon atom between the two carbonyl groups (the α-carbon) are acidic due to resonance stabilization of the resulting conjugate base (enolate). Treatment with a base like sodium ethoxide generates this enolate, which is a potent carbon nucleophile. This enolate can then react with alkyl halides or acyl halides in a nucleophilic substitution reaction to introduce alkyl or acyl groups at the α-position. This is a fundamental carbon-carbon bond-forming reaction.

Role as a Key Synthetic Intermediate and Building Block

The diverse reactivity of this compound makes it a valuable building block, particularly for the synthesis of heterocyclic compounds.

Many important classes of heterocyclic compounds can be synthesized using β-ketoesters as a key starting material.

Coumarin (B35378) Synthesis (Pechmann Condensation): While this compound itself does not directly cyclize to a coumarin, its phenolic analogue, ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, is a classic substrate for the Pechmann condensation. researchgate.netresearchgate.net This acid-catalyzed reaction involves an initial transesterification between the phenol (B47542) and the β-ketoester, followed by an intramolecular electrophilic attack of the activated aromatic ring onto the ketone carbonyl, and subsequent dehydration to form the coumarin ring system. researchgate.net A variety of acid catalysts, including sulfuric acid, AlCl₃, and solid acids like Amberlyst-15, can be used. researchgate.netmdpi.com

Pyridine (B92270) Synthesis (Hantzsch Synthesis): The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-ketoester. chemtube3d.comwikipedia.org this compound can serve as the β-ketoester component. The reaction first forms a dihydropyridine (B1217469) derivative (a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org This method is a powerful tool for creating substituted pyridine rings.

Pyrimidine Synthesis (Biginelli Reaction): This is another multi-component reaction where this compound can be used as the β-dicarbonyl component. wikipedia.org It involves the acid-catalyzed condensation of the β-ketoester, an aldehyde (often an aryl aldehyde), and urea (B33335) or thiourea (B124793). wikipedia.orgtaylorandfrancis.com The reaction produces 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones, which are heterocyclic scaffolds of significant interest in medicinal chemistry. wikipedia.orgiau.ir

Table 2: Heterocyclic Synthesis Applications

| Heterocycle | Named Reaction | Key Reactants | General Outcome |

| Coumarins | Pechmann Condensation | Phenol + β-Ketoester | 4-Substituted Coumarin |

| Pyridines | Hantzsch Synthesis | Aldehyde + 2x β-Ketoester + Ammonia | Substituted Dihydropyridine/Pyridine |

| Pyrimidines | Biginelli Reaction | β-Ketoester + Aldehyde + Urea/Thiourea | Dihydropyrimidinone/thione |

Applications in Tandem and Cascade Reaction Sequences

The reactivity of this compound is well-suited for tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. wikipedia.orgnih.gov

This reaction brings together this compound, hydrazine (B178648) hydrate, an aromatic aldehyde, and malononitrile (B47326). The cascade is typically initiated by two concurrent reactions:

The Knorr-type condensation of the β-keto ester and hydrazine to form the 5-(2-ethoxyphenyl)-1H-pyrazol-3(2H)-one intermediate. nih.gov

A Knoevenagel condensation between the aromatic aldehyde and malononitrile to generate an electron-deficient alkene (an arylidene malononitrile).

The pyrazolone (B3327878) intermediate then acts as a nucleophile in a Michael addition to the arylidene malononitrile. The resulting adduct undergoes a final intramolecular cyclization and tautomerization to yield the stable, fused pyrano[2,3-c]pyrazole scaffold. wikipedia.orgnih.govrsc.org This multicomponent approach offers high atom economy and allows for the rapid construction of complex molecular architectures from simple starting materials.

Utilization in Carbene Chemistry and Related Transformations

While not a direct reactant in carbene chemistry, this compound is an excellent precursor for generating α-diazo-β-ketoesters, which are key substrates for carbene-mediated transformations. The synthesis is achieved via a diazo-transfer reaction, where the active methylene group (C2) of the β-keto ester is reacted with a diazo transfer agent, such as p-acetamidobenzenesulfonyl azide (B81097) or tosyl azide, in the presence of a base. mdpi.comorganic-chemistry.org This yields ethyl 2-diazo-3-(2-ethoxyphenyl)-3-oxopropanoate.

This α-diazo compound serves as a stable and safe precursor to a metal carbene. Upon treatment with a transition metal catalyst, most commonly a rhodium(II) or copper(II) complex, dinitrogen gas is extruded to generate a transient metal carbene intermediate. researchgate.netnih.govacs.org This highly reactive species can then participate in a variety of useful transformations, including:

C-H Insertion: The carbene can insert into adjacent C-H bonds, leading to the formation of five-membered rings, a powerful strategy for constructing cyclopentanone (B42830) derivatives. researchgate.netmdpi.com

Cyclopropanation: Reaction with alkenes results in the formation of highly functionalized cyclopropanes.

X-H Insertion (X = O, S, N): The carbene can react with alcohols, thiols, or amines to form new C-O, C-S, or C-N bonds.

Wolff Rearrangement: Under thermal or photochemical conditions, the α-diazoketone can rearrange to form a ketene, which can be trapped by nucleophiles. libretexts.org

These transformations highlight the utility of this compound as a gateway to the rich and diverse field of carbene chemistry. nih.govacs.org

| Transformation | Precursor | Reagent(s) | Intermediate | Key Product Class | Ref. |

| Diazo Transfer | This compound | Tosyl azide, Base (e.g., DBU) | - | α-Diazo-β-ketoester | mdpi.comorganic-chemistry.org |

| C-H Insertion | α-Diazo-β-ketoester | Rh₂(OAc)₄ or Cu(acac)₂ | Metal Carbene | Cyclopentanones | researchgate.netmdpi.com |

| Allylic Alkylation | α-Diazo-β-ketoester | Allylic carbonate, Rh(II)/Pd(0) catalyst | Metal Carbene | α-Quaternary allylated β-ketoesters | nih.govacs.org |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate and its Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR are essential. A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution, a phenomenon readily observed by NMR.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for both the keto and enol forms.

Keto Tautomer:

The ethyl group of the ester will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), typically in the regions of δ 1.2-1.4 ppm and δ 4.1-4.3 ppm, respectively.

The active methylene protons (-CO-CH₂-CO-) adjacent to two carbonyl groups will appear as a singlet, expected around δ 3.9-4.1 ppm. rsc.org

The ethoxy group on the phenyl ring will show a triplet and a quartet for its methyl and methylene protons.

The aromatic protons on the 2-ethoxyphenyl ring will appear as a complex multiplet in the aromatic region (δ 6.8-7.8 ppm).

Enol Tautomer:

A highly characteristic downfield signal for the enolic hydroxyl proton (-OH) is expected, typically appearing around δ 12.4 ppm, due to strong intramolecular hydrogen bonding. rsc.org

A singlet for the vinylic proton (=CH-) will be present, usually around δ 5.3-5.8 ppm. rsc.org

The signals for the ethyl ester and the ethoxy phenyl groups will also be present, with slight shifts compared to the keto form.

The ratio of the keto to enol tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum. rsc.org For instance, in ethyl 3-(2-bromophenyl)-3-oxopropanoate, the ketone to enol ratio is observed to be 2:1. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound Tautomers

| Proton Type | Predicted Chemical Shift (ppm) - Keto | Predicted Chemical Shift (ppm) - Enol | Multiplicity |

| Ester -CH₃ | 1.2-1.4 | 1.2-1.4 | Triplet |

| Ester -O-CH₂- | 4.1-4.3 | 4.1-4.3 | Quartet |

| Methylene (-CO-CH₂-CO-) | 3.9-4.1 | - | Singlet |

| Vinylic (=CH-) | - | 5.3-5.8 | Singlet |

| Enolic -OH | - | ~12.4 | Singlet (broad) |

| Phenyl -O-CH₂- | ~4.1 | ~4.1 | Quartet |

| Phenyl -O-CH₂-CH₃ | ~1.4 | ~1.4 | Triplet |

| Aromatic Protons | 6.8-7.8 | 6.8-7.8 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the presence of both tautomers, with distinct signals for the carbonyl and vinylic carbons.

Keto Tautomer: Two carbonyl carbon signals are expected, one for the ketone (C=O) around δ 190-200 ppm and one for the ester (C=O) around δ 167-170 ppm. The active methylene carbon (-CH₂-) would appear around δ 45-50 ppm.

Enol Tautomer: The enol form will show a signal for the ester carbonyl, while the ketonic carbonyl is replaced by two signals for the C=C double bond. The carbon bearing the hydroxyl group will be shifted downfield.

The carbon signals of the ethyl and ethoxyphenyl groups will also be present in their expected regions.

IR spectroscopy is used to identify the functional groups in a molecule. The IR spectrum of this compound will be characterized by the absorption bands corresponding to the C=O bonds of the ester and ketone, the C-O bonds, and the aromatic C=C bonds.

Carbonyl (C=O) Stretching: Due to the presence of both a ketone and an ester, strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears around 1735-1750 cm⁻¹. The ketone C=O stretch is expected at a lower frequency, around 1685-1715 cm⁻¹, and its position can be influenced by conjugation with the aromatic ring. The presence of the enol tautomer would give rise to a conjugated C=C-C=O system, which would further lower the absorption frequency, often appearing as a broad band.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group are expected in the region of 1000-1300 cm⁻¹.

Aromatic Ring: C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. C-H stretching of the aromatic ring appears above 3000 cm⁻¹.

Enol Form: A broad O-H stretching band from the enolic hydroxyl group may be observed in the range of 2500-3200 cm⁻¹, characteristic of a strongly hydrogen-bonded hydroxyl group.

An IR spectrum of the related compound ethyl 3-ethoxypropionate shows a strong C=O stretch at approximately 1730 cm⁻¹ and C-O stretching bands between 1100 and 1200 cm⁻¹. chemicalbook.com For ethyl 3-phenylpropionate, a similar pattern is observed. chemicalbook.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl | C=O stretch | 1735-1750 |

| Ketone Carbonyl | C=O stretch | 1685-1715 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Ester C-O | C-O stretch | 1000-1300 |

| Enol O-H | O-H stretch | 2500-3200 (broad) |

| Aromatic C-H | C-H stretch | >3000 |

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The exact mass of this compound is 236.10485899 Da. nih.gov

The fragmentation pattern in mass spectrometry can be predicted based on the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) and the loss of the ethoxycarbonyl group (-COOC₂H₅, 73 Da). Cleavage adjacent to the ketone carbonyl is also a common fragmentation pathway. The presence of the aromatic ring will lead to characteristic aromatic fragment ions.

X-ray Crystallographic Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While no crystal structure for this compound is found in the searched literature, the analysis of a closely related derivative, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate, offers valuable insights. This derivative was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net The determination of the crystal structure provides definitive confirmation of the molecule's configuration and conformation in the solid state. Another related, though more complex, structure, ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate, crystallized in the triclinic system with space group P-1. nih.gov

Interactive Data Table: Crystallographic Data for a Derivative, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.524(3) |

| b (Å) | 7.2367(16) |

| c (Å) | 14.866(4) |

| β (°) | 111.027(4) |

| Z | 4 |

The crystal packing of this compound and its derivatives is stabilized by various intermolecular interactions. In the crystal structure of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate, the packing is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds. researchgate.net Similarly, the crystal structure of ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate is characterized by a series of C-H···O hydrogen bonds, resulting in a three-dimensional network. nih.gov

Elucidation of Molecular Conformation and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the molecular conformation and crystal packing of this compound. Consequently, detailed research findings, including crystallographic data such as unit cell parameters, space group, and intermolecular interactions for this specific compound, are not available at this time.

While research on structurally related compounds has been conducted, the direct application of their crystallographic data to predict the precise three-dimensional arrangement of this compound would be speculative. The substitution pattern on the phenyl ring and the conformation of the ethoxy and ethyl propanoate groups are critical determinants of the crystal packing, and thus, experimental data from single-crystal X-ray diffraction analysis of this compound is necessary for an accurate structural elucidation.

Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to provide the data needed for a thorough discussion of its molecular conformation and the intricacies of its crystal lattice.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be employed to investigate various aspects of the reactivity of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Quantum chemical calculations are instrumental in mapping out the step-by-step processes of chemical reactions. For instance, in reactions involving β-keto esters like this compound, DFT can be used to model the formation of intermediates and transition states. While direct studies on this specific molecule are sparse, research on similar compounds demonstrates the power of this approach. For example, DFT studies on related molecules have been used to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. researchgate.netmdpi.com These calculations would involve optimizing the geometries of reactants, products, and all intervening species to construct a detailed reaction coordinate.

The table below illustrates a hypothetical energetic analysis for a reaction involving this compound, based on typical values obtained from DFT calculations on similar systems.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -20.1 |

Molecular Dynamics Simulations in Complex Systems

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in more complex environments, such as in a solvent or within a biological system. MD simulations treat atoms as classical particles and use force fields to describe their interactions. For this compound, an MD simulation could model its diffusion in a particular solvent, its conformational flexibility over time, or its interaction with a macromolecule. This method provides insights into the dynamic processes that are often difficult to probe experimentally.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

A key goal of computational chemistry is to predict how changes in a molecule's structure will affect its reactivity. By systematically modifying the structure of this compound in silico (for example, by changing the ethoxy group to a different substituent) and then recalculating its electronic properties, one can establish clear structure-reactivity relationships. These calculations can predict, for instance, how the electron-donating or -withdrawing nature of a substituent on the phenyl ring would influence the reactivity of the keto and ester functional groups. This predictive power is invaluable in the design of new molecules with tailored chemical properties. DFT calculations on related compounds have been used to explain and predict regioselectivity and stereospecificity in chemical reactions. mdpi.comresearchgate.net

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, environmentally benign, and cost-effective methods for synthesizing Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate and related β-keto esters. While traditional methods like the Claisen condensation are well-established, they often require stoichiometric bases and can have limitations. Modern synthetic chemistry offers several promising alternatives.

One area of exploration is the advancement of catalytic C-acylation reactions. organic-chemistry.org For instance, the use of catalysts like molybdenum(VI) dichloride dioxide or NbCl₅ has proven effective for condensing aldehydes with ethyl diazoacetate to yield β-keto esters under mild conditions. organic-chemistry.org Another approach involves the decarboxylative Claisen condensation, which utilizes magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles with various acylating agents, including carboxylic acids themselves. organic-chemistry.org Research could adapt these methods for the specific synthesis of the target compound, potentially offering higher yields and greater functional group tolerance.

The principle of green chemistry, or sustainable chemistry, will guide the development of new synthetic routes. vapourtec.com This includes exploring transesterification reactions, which are of growing interest for their minimal environmental impact. rsc.org Catalytic transesterification, using reagents like BF₃·OEt₂, provides a facile and selective means of producing various β-keto esters. researchgate.net The development of biocatalysis, employing enzymes to perform chemical transformations, also represents a frontier for sustainable synthesis. vapourtec.com

A summary of potential modern synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic C-Acylation | Utilizes catalysts (e.g., Mo(VI), NbCl₅) to condense aldehydes and diazoacetates. organic-chemistry.org | High yields, mild reaction conditions, high selectivity. organic-chemistry.org |

| Decarboxylative Claisen Condensation | Employs magnesium enolates of SMAHOs with acyl donors. organic-chemistry.org | Good yields, allows use of carboxylic acids as acylating agents. organic-chemistry.org |

| Catalytic Transesterification | Uses catalysts like BF₃·OEt₂ to exchange the ester group. researchgate.net | Selective, efficient, and applicable to a wide range of alcohols. researchgate.net |

| Biocatalysis | Leverages enzymes to perform specific chemical transformations. vapourtec.com | Environmentally friendly, high selectivity, cheaper and cleaner processing. vapourtec.com |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

This compound possesses multiple reactive sites—the ketone, the ester, and the active methylene (B1212753) group—making it a versatile synthon. researchgate.net Future research should aim to uncover novel reactivity patterns beyond its traditional use in heterocycle synthesis.

A significant area for exploration is transition-metal catalysis. Palladium-catalyzed reactions, for example, have been shown to dramatically expand the chemistry of allyl β-keto carboxylates. nih.gov Treatment with a palladium catalyst can generate palladium enolates after decarboxylation, which can then undergo a variety of transformations such as aldol (B89426) condensations, Michael additions, and reductive eliminations to form α-allyl ketones, all often under neutral conditions. nih.gov Applying similar palladium-based methodologies to derivatives of this compound could unlock new synthetic pathways.

Another promising avenue is the use of carbenoid-mediated homologation reactions. A one-pot reaction using a zinc carbenoid can efficiently convert β-keto esters into γ-keto esters, proceeding through a proposed donor-acceptor cyclopropane (B1198618) intermediate. orgsyn.org This one-carbon insertion method could be applied to the target molecule to access a different class of keto esters. orgsyn.org Furthermore, derivatization of the core structure, such as through oximation of the ketone, can provide access to other valuable functional groups. researchgate.net For example, the oximation of a related β-keto ester followed by reduction has been used to synthesize corresponding amino esters, a transformation that could be explored for the title compound. researchgate.net

These novel transformations could lead to the synthesis of complex molecules and new chemical entities with potential biological activity.

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate research and development. Future studies on this compound would benefit immensely from the application of advanced computational modeling.

Techniques such as Density Functional Theory (DFT) can be used to perform theoretical reactivity studies. nih.gov Such analyses can predict the most likely sites for nucleophilic or electrophilic attack, elucidate reaction mechanisms, and calculate the stability of intermediates and transition states. For instance, a Molecular Electron Density Theory (MEDT) computational study was used to revise the entire proposed molecular mechanism of a reaction involving a related furan (B31954) derivative. mdpi.com Similar studies on the reactions of this compound could provide fundamental insights and guide experimental design.

Beyond reaction mechanisms, computational models are valuable for predicting the properties of new molecules derived from the parent compound. researchgate.net Molecular docking and molecular dynamics simulations can be used to assess the potential of these new compounds to interact with biological targets, such as proteins or enzymes. nih.govresearchgate.net This approach was used to evaluate β-keto esters as potential quorum-sensing inhibitors by modeling their interaction with specific bacterial proteins. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be developed to create predictive models for biological activity, helping to prioritize which derivatives to synthesize and test. mdpi.com

| Computational Method | Application in Research | Benefit |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, studying reactivity. nih.govmdpi.com | Provides fundamental understanding, guides experimental design. mdpi.com |

| Molecular Docking | Predicting binding modes of derivatives with biological targets. nih.govresearchgate.net | Identifies potential drug candidates, explains biological activity. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecule-protein complexes. nih.govresearchgate.net | Assesses the stability of binding interactions over time. researchgate.net |

| QSAR Modeling | Developing predictive models for biological activity based on structure. mdpi.com | Prioritizes synthetic targets, reduces unnecessary experiments. mdpi.com |

Integration with Emerging Chemical Technologies and Methodologies

The synthesis and transformation of this compound can be significantly enhanced by adopting emerging chemical technologies. These technologies promise improved efficiency, safety, scalability, and sustainability over traditional batch processing. patsnap.comchim.it

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, is a particularly relevant technology. chim.it It offers superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and increased safety, especially when handling hazardous reagents. patsnap.comchim.it Flow processes have been successfully developed for the synthesis of β-keto esters and for the production of other esters like ethyl propanoate, demonstrating the technology's potential. patsnap.comacs.org Implementing a continuous flow process for the synthesis of this compound could enable safer, on-demand, and scalable production. patsnap.com

Other emerging technologies that could be integrated into future research include:

Photochemistry and Electrochemistry: These methods can enable unique chemical transformations that are often difficult to achieve with traditional thermal methods. vapourtec.com Flow reactors are particularly advantageous for photochemical reactions, ensuring consistent light penetration and precise control over exposure time. vapourtec.com

Automation and Machine Learning: When combined with flow chemistry, automation allows for high-throughput screening of reaction conditions. vapourtec.com Machine learning algorithms can then analyze this data to predict optimal conditions, significantly accelerating process optimization and discovery of new reactions. vapourtec.com

The integration of these advanced technologies will not only modernize the synthesis and application of this compound but also align its production with the principles of modern, sustainable chemical manufacturing.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

The synthesis typically involves Claisen-Schmidt condensation between ethyl acetoacetate and 2-ethoxyphenyl carbonyl derivatives (e.g., aldehydes or ketones) under basic conditions. Sodium ethoxide or potassium carbonate in aprotic solvents (DMF, THF) at 60–80°C facilitates high yields .

- Key parameters :

- Base selection : Strong bases (NaH) accelerate kinetics but may increase side reactions.

- Solvent polarity : Higher polarity improves carbonyl reactivity but may hinder product isolation.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- X-ray crystallography : Resolves stereoelectronic effects in the keto-enol tautomer equilibrium (if crystallized) using SHELX programs .

Advanced: How do steric and electronic effects of the 2-ethoxyphenyl group influence reactivity in nucleophilic substitution reactions?

The 2-ethoxy substituent introduces steric hindrance and electron-donating effects:

- Steric effects : Ortho-substitution restricts nucleophile access to the carbonyl, favoring para-attack in electrophilic substitutions .

- Electronic effects : Ethoxy’s +M effect stabilizes intermediates, reducing reaction rates in SN2 mechanisms. Computational studies (DFT) show reduced electrophilicity at the β-keto position compared to unsubstituted analogs .

Advanced: What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

Discrepancies often arise from dynamic keto-enol tautomerism in solution vs. solid-state stabilization:

- Crystallography : Captures the dominant enol form stabilized by intramolecular hydrogen bonding .

- Solution NMR : Detects keto-enol equilibrium (integration of enolic proton at δ 12–14 ppm).

- Mitigation : Use low-temperature NMR or IR spectroscopy (C=O stretching at 1700–1750 cm⁻¹) to corroborate data .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Molecular dynamics simulations (AutoDock, GROMACS) model interactions with target enzymes (e.g., cyclooxygenase-2). The ethoxy group enhances hydrophobic binding in active sites .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity. Methoxy/ethoxy groups at ortho positions improve IC₅₀ values by 30–50% .

Basic: What are the common degradation pathways of this compound under varying pH conditions?

- Acidic hydrolysis : Cleavage of the ester group to yield 3-(2-ethoxyphenyl)-3-oxopropanoic acid and ethanol.

- Alkaline conditions : Saponification forms the sodium salt of the acid.

- Stability : Store at 4°C in inert atmospheres; TGA data show decomposition onset at 150°C .

Advanced: How does the compound’s stability in solution impact experimental reproducibility?

- Degradation products : Ethanol and oxopropanoic acid derivatives can form via ester hydrolysis, altering reaction outcomes.

- Mitigation :

Basic: What are its applications as a synthetic intermediate in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.